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Compound of Interest

Compound Name: 5,6-Dibromoindoline-2,3-dione

Cat. No.: B096341 Get Quote

5,6-Dibromoindoline-2,3-dione: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential biological significance of 5,6-Dibromoindoline-2,3-dione. This

document is intended for an audience with a technical background in chemistry and

pharmacology.

Chemical Structure and Identification
5,6-Dibromoindoline-2,3-dione, also known as 5,6-dibromoisatin, is a halogenated derivative

of the indole nucleus. The core structure consists of a bicyclic system with a benzene ring

fused to a five-membered nitrogen-containing ring, which is functionalized with two ketone

groups at positions 2 and 3. The bromine atoms are substituted at the 5th and 6th positions of

the benzene ring.

Chemical Structure:

Caption: Chemical structure of 5,6-Dibromoindoline-2,3-dione.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 17826-05-0[1]

Chemical Formula C₈H₃Br₂NO₂[1]

Molecular Weight 304.92 g/mol

SMILES C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O[1]

InChI Key BHIYOAMJNNOSLP-UHFFFAOYSA-N

PubChem CID 12391889[1]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 5,6-Dibromoindoline-2,3-
dione are not extensively reported in the literature. The available information suggests it is a

solid at room temperature. For comparative purposes, the properties of a related isomer, 5,7-

Dibromoisatin, are provided below.

Table 2: Physicochemical Properties

Property Value

Appearance Solid (Predicted)

Melting Point
Not available. (For comparison, the melting

point of 5,7-Dibromoisatin is 250-255 °C)

Boiling Point Not available

Solubility

Expected to be poorly soluble in water, with

some solubility in organic solvents like DMSO

and DMF.

Synthesis
A specific, detailed experimental protocol for the synthesis of 5,6-Dibromoindoline-2,3-dione
is not readily available in peer-reviewed literature. However, a plausible synthetic route can be
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adapted from the general synthesis of 5-substituted isatins, which typically starts from the

corresponding substituted aniline. In this case, the starting material would be 4,5-

dibromoaniline. The synthesis involves two main steps: amidation to form an

isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Starting Material Step 1: Amidation Step 2: Cyclization

4,5-Dibromoaniline Reaction with Chloral Hydrate and Hydroxylamine HClReagents Isonitrosoacetanilide IntermediateForms Concentrated Sulfuric AcidReacts with 5,6-Dibromoindoline-2,3-dioneYields

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 5,6-Dibromoindoline-2,3-dione.

Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide (Isonitrosoacetanilide

intermediate)

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dissolve chloral

hydrate (0.15 mol) in water (400 mL).

Add sodium sulfate (0.8 mol) to the solution and stir vigorously.

In a separate beaker, dissolve 4,5-dibromoaniline (0.1 mol) in water (100 mL) and add

concentrated hydrochloric acid (0.3 mol) dropwise.

Add the aniline solution to the chloral hydrate solution.

In a separate flask, prepare a solution of hydroxylamine hydrochloride (0.33 mol) in water

(100 mL).

Heat the reaction mixture to boiling and add the hydroxylamine solution dropwise over 10-15

minutes.
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Continue boiling for an additional 1-2 minutes until the reaction is complete (monitored by

TLC).

Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will

precipitate.

Filter the precipitate, wash with cold water, and dry.

Step 2: Synthesis of 5,6-Dibromoindoline-2,3-dione

Preheat concentrated sulfuric acid (10V/W of the intermediate) to 50 °C in a flask with

vigorous stirring.

Slowly add the dried 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide from Step 1 in

batches, maintaining the temperature between 65-75 °C.

After the addition is complete, heat the mixture to 80 °C for 15 minutes.

Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous

stirring.

The crude 5,6-Dibromoindoline-2,3-dione will precipitate.

Filter the solid, wash thoroughly with cold water to remove any residual acid.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to

obtain the purified product.

Spectroscopic Data (Predicted)
No experimental spectroscopic data for 5,6-Dibromoindoline-2,3-dione is readily available.

The following tables provide predicted data based on the analysis of related compounds, such

as 5-bromoindoline-2,3-dione, and general principles of spectroscopy.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~11.5 Singlet N-H

~7.8 Singlet H-4

~7.9 Singlet H-7

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~184 C=O (C3)

~160 C=O (C2)

~150 C7a

~138 C3a

~128 C7

~125 C4

~118 C-Br (C5 or C6)

~116 C-Br (C6 or C5)

Infrared (IR) Spectroscopy: The IR spectrum of 5,6-Dibromoindoline-2,3-dione is expected to

show characteristic absorption bands for its functional groups.

N-H stretch: A broad peak around 3200-3400 cm⁻¹

C=O stretches (ketone): Two strong peaks in the region of 1700-1750 cm⁻¹

C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for

a molecule containing two bromine atoms. The molecular ion peak (M⁺) would be observed at
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m/z corresponding to the molecular weight of 304.92, with accompanying peaks at M+2 and

M+4 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Biological Activity and Potential Applications
While there is no specific biological activity data reported for 5,6-Dibromoindoline-2,3-dione,

the isatin scaffold and its halogenated derivatives are known to exhibit a wide range of

pharmacological activities.

Anticancer Activity: Many substituted isatins have demonstrated potent anticancer properties

through various mechanisms, including the inhibition of kinases, caspases, and tubulin

polymerization. Halogen substitution, particularly with bromine, has often been shown to

enhance cytotoxic activity against various cancer cell lines.

Antiviral Activity: Isatin derivatives have been investigated as inhibitors of viral replication for

a number of viruses, including HIV and influenza.

Other Activities: The isatin core is also associated with antibacterial, antifungal, and anti-

inflammatory properties.

The presence of two bromine atoms on the benzene ring of 5,6-Dibromoindoline-2,3-dione
may significantly influence its lipophilicity, electronic properties, and ability to form halogen

bonds, potentially leading to unique biological activities. Further research is warranted to

explore the pharmacological profile of this specific compound.
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Synthesis and Purification

Structural Characterization

Biological Evaluation

Synthesize 5,6-Dibromoindoline-2,3-dione

Purify by Recrystallization

NMR (1H, 13C)IR Spectroscopy Mass Spectrometry

In vitro Anticancer Screening In vitro Antiviral Assays

Click to download full resolution via product page

Caption: Workflow for the synthesis, characterization, and biological evaluation.

Conclusion
5,6-Dibromoindoline-2,3-dione is a halogenated isatin derivative with potential for further

investigation in drug discovery and development. While detailed experimental data for this

specific compound is sparse, this guide provides a framework for its synthesis,

characterization, and potential biological evaluation based on the known chemistry and

pharmacology of related compounds. Further empirical studies are necessary to fully elucidate

its properties and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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